molecular formula C18H15N3O2S B2705016 (E)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)-1-naphthamide CAS No. 391883-73-1

(E)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)-1-naphthamide

Cat. No. B2705016
CAS RN: 391883-73-1
M. Wt: 337.4
InChI Key: IOPTZJCONZZXPE-RGVLZGJSSA-N
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Description

The compound is a hydrazone derivative, which are often used in the synthesis of various organic compounds. The naphthamide moiety suggests the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon with two fused benzene rings .


Molecular Structure Analysis

The molecular structure likely contains a naphthalene ring, a thiophene ring, and a hydrazone group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

Hydrazones are known to undergo a variety of chemical reactions, including oxidation and reduction, as well as reactions with acids and bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as the presence and position of functional groups, the overall size and shape of the molecule, and its degree of conjugation could all affect its properties .

Scientific Research Applications

Antimicrobial and Antiviral Activities

Compounds with thiophene and naphthamide moieties have been synthesized and evaluated for their antimicrobial properties. For instance, novel dithiolane, thiophene, coumarin, 2-pyridone, and related products containing a hydrazide moiety were characterized for their antimicrobial activity, highlighting the potential use of similar compounds in developing new antimicrobial agents (Mahmoud et al., 2017). Additionally, certain derivatives have shown promising antiviral activity against the H5N1 virus, indicating potential applications in antiviral research (Flefel et al., 2014).

Corrosion Inhibition

Research on thiophene Schiff base compounds has revealed their efficacy as corrosion inhibitors for metals in acidic environments. This application is significant in extending the lifespan of metals used in industrial applications (Daoud et al., 2014).

Anticancer Evaluation

The synthesis and evaluation of compounds containing naphthamide structures for anticancer activities have been explored. One study focused on derivatives evaluated in vitro for their anticancer potential, identifying compounds with moderate activity against breast cancer cell lines (Salahuddin et al., 2014).

Environmental and Material Science Applications

In material science, thiophene-containing compounds have been investigated for their electrochromic and fluorescent properties, which could be useful in developing new materials for electronics and sensor technologies (Cihaner & Algi, 2008). Furthermore, the desulfurization capability of certain bacteria towards naphthothiophene compounds points to environmental applications in reducing sulfur content in fuels (Furuya et al., 2001).

Future Directions

The study of hydrazones and related compounds is a vibrant field of research, with potential applications in medicinal chemistry, materials science, and other areas . This particular compound could be of interest for future studies.

properties

IUPAC Name

N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c22-17(21-20-11-14-7-4-10-24-14)12-19-18(23)16-9-3-6-13-5-1-2-8-15(13)16/h1-11H,12H2,(H,19,23)(H,21,22)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPTZJCONZZXPE-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(=O)NN=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(=O)N/N=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)-1-naphthamide

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